Cas no 1506100-91-9 (6-chloro-1H-indole-3-carboximidamide)
6-chloro-1H-indole-3-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-1H-indole-3-carboximidamide
- 1506100-91-9
- EN300-1965588
-
- Inchi: 1S/C9H8ClN3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4,13H,(H3,11,12)
- InChI Key: NLJZFFONDSCROP-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C(=N)N)=CNC=2C=1
Computed Properties
- Exact Mass: 193.0406750g/mol
- Monoisotopic Mass: 193.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 65.7Ų
6-chloro-1H-indole-3-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965588-0.05g |
6-chloro-1H-indole-3-carboximidamide |
1506100-91-9 | 0.05g |
$1080.0 | 2023-09-17 | ||
| Enamine | EN300-1965588-0.1g |
6-chloro-1H-indole-3-carboximidamide |
1506100-91-9 | 0.1g |
$1131.0 | 2023-09-17 | ||
| Enamine | EN300-1965588-0.25g |
6-chloro-1H-indole-3-carboximidamide |
1506100-91-9 | 0.25g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1965588-0.5g |
6-chloro-1H-indole-3-carboximidamide |
1506100-91-9 | 0.5g |
$1234.0 | 2023-09-17 | ||
| Enamine | EN300-1965588-1.0g |
6-chloro-1H-indole-3-carboximidamide |
1506100-91-9 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1965588-2.5g |
6-chloro-1H-indole-3-carboximidamide |
1506100-91-9 | 2.5g |
$2520.0 | 2023-09-17 | ||
| Enamine | EN300-1965588-5.0g |
6-chloro-1H-indole-3-carboximidamide |
1506100-91-9 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1965588-10.0g |
6-chloro-1H-indole-3-carboximidamide |
1506100-91-9 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1965588-1g |
6-chloro-1H-indole-3-carboximidamide |
1506100-91-9 | 1g |
$1286.0 | 2023-09-17 | ||
| Enamine | EN300-1965588-5g |
6-chloro-1H-indole-3-carboximidamide |
1506100-91-9 | 5g |
$3728.0 | 2023-09-17 |
6-chloro-1H-indole-3-carboximidamide Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 6-chloro-1H-indole-3-carboximidamide
Research Brief on 6-chloro-1H-indole-3-carboximidamide (CAS: 1506100-91-9): Recent Advances and Applications
The compound 6-chloro-1H-indole-3-carboximidamide (CAS: 1506100-91-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. This research brief synthesizes the latest findings on its synthesis, mechanism of action, and potential therapeutic applications, drawing from peer-reviewed studies published within the last three years. The indole scaffold, a privileged structure in drug discovery, is further functionalized in this derivative to enhance target specificity and bioactivity.
Recent studies highlight the role of 6-chloro-1H-indole-3-carboximidamide as a key intermediate in the synthesis of kinase inhibitors, particularly targeting aberrant signaling pathways in cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for covalent inhibitors of Bruton's tyrosine kinase (BTK), showing nanomolar potency in B-cell malignancy models. The chloro and carboximidamide moieties were critical for binding selectivity, as confirmed by X-ray crystallography and molecular dynamics simulations.
In antimicrobial research, derivatives of 6-chloro-1H-indole-3-carboximidamide exhibited broad-spectrum activity against drug-resistant Gram-positive bacteria, including MRSA. A 2022 ACS Infectious Diseases paper reported a novel series of indole-carboximidamide hybrids that disrupted bacterial membrane integrity via interactions with lipid II, a mechanism distinct from traditional β-lactams. The chlorine substitution at the 6-position was found to enhance penetration through bacterial biofilms.
Ongoing clinical investigations are exploring its potential in neurodegenerative diseases. Preclinical data presented at the 2023 International Conference on Alzheimer's Disease revealed that optimized analogs could cross the blood-brain barrier and reduce tau hyperphosphorylation by modulating GSK-3β activity. However, challenges remain in improving metabolic stability, as noted in a recent Drug Metabolism Letters study where hepatic clearance rates exceeded desirable thresholds in primate models.
From a synthetic chemistry perspective, novel green chemistry approaches have been developed for 6-chloro-1H-indole-3-carboximidamide production. A 2023 Green Chemistry publication detailed a photocatalytic cascade reaction achieving 78% yield with minimal byproducts, addressing previous limitations in scalability. Regulatory agencies are currently evaluating Good Manufacturing Practice (GMP) protocols for large-scale synthesis, anticipating IND-enabling studies by Q4 2024.
In conclusion, 6-chloro-1H-indole-3-carboximidamide represents a multifaceted pharmacophore with expanding therapeutic relevance. Future research directions include structure-activity relationship (SAR) optimization for CNS penetration and the development of prodrug strategies to address pharmacokinetic limitations. Collaborative efforts between academia and industry are accelerating its translation from bench to bedside.
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